6'-Chloro-2-piperidino-o-acetotoluidide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chloro-2-piperidino-o-acetotoluidide, hydrochloride is a chemical compound with the molecular formula C14-H19-Cl-N2-O.Cl-H and a molecular weight of 303.26 . This compound is known for its unique structure, which includes a piperidine ring, a chloro substituent, and an acetotoluidide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-piperidino-o-acetotoluidide, hydrochloride typically involves the reaction of 6’-chloro-2-piperidino-o-acetotoluidide with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and recrystallization are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Chloro-2-piperidino-o-acetotoluidide, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
6’-Chloro-2-piperidino-o-acetotoluidide, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6’-Chloro-2-piperidino-o-acetotoluidide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6’-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide, hydrochloride
- 6’-Chloro-2-(2-diethylaminoethoxy)-o-acetotoluidide, hydrochloride
Uniqueness
6’-Chloro-2-piperidino-o-acetotoluidide, hydrochloride is unique due to its specific combination of a piperidine ring, a chloro substituent, and an acetotoluidide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
77966-67-7 |
---|---|
Molekularformel |
C14H20Cl2N2O |
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
N-(2-chloro-6-methylphenyl)-2-piperidin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-11-6-5-7-12(15)14(11)16-13(18)10-17-8-3-2-4-9-17;/h5-7H,2-4,8-10H2,1H3,(H,16,18);1H |
InChI-Schlüssel |
DWPCCSCIPSZNOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+]2CCCCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.